molecular formula C14H16F3N3O4 B5980337 N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide

Cat. No.: B5980337
M. Wt: 347.29 g/mol
InChI Key: HLAKDZGVAJZLSW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide is a complex organic compound characterized by the presence of a nitrophenyl group, a trifluoroacetyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide typically involves multiple steps, including the introduction of the nitrophenyl group, the trifluoroacetyl group, and the propanamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives, trifluoroacetyl-containing compounds, and propanamide-based molecules. Examples include:

  • N-(4-nitrophenyl)-N-[3-(acetylamino)propyl]propanamide
  • N-(4-nitrophenyl)-N-[3-(trifluoroacetyl)amino]butanamide

Uniqueness

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(4-nitrophenyl)-N-[3-[(2,2,2-trifluoroacetyl)amino]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4/c1-2-12(21)19(9-3-8-18-13(22)14(15,16)17)10-4-6-11(7-5-10)20(23)24/h4-7H,2-3,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAKDZGVAJZLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCCNC(=O)C(F)(F)F)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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